Phosphorous acid--2,4-dibutylphenol (1/3) Phosphorous acid--2,4-dibutylphenol (1/3)
Brand Name: Vulcanchem
CAS No.: 676591-69-8
VCID: VC16792738
InChI: InChI=1S/3C14H22O.H3O3P/c3*1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2;1-4(2)3/h3*9-11,15H,3-8H2,1-2H3;1-3H
SMILES:
Molecular Formula: C42H69O6P
Molecular Weight: 701.0 g/mol

Phosphorous acid--2,4-dibutylphenol (1/3)

CAS No.: 676591-69-8

Cat. No.: VC16792738

Molecular Formula: C42H69O6P

Molecular Weight: 701.0 g/mol

* For research use only. Not for human or veterinary use.

Phosphorous acid--2,4-dibutylphenol (1/3) - 676591-69-8

Specification

CAS No. 676591-69-8
Molecular Formula C42H69O6P
Molecular Weight 701.0 g/mol
IUPAC Name 2,4-dibutylphenol;phosphorous acid
Standard InChI InChI=1S/3C14H22O.H3O3P/c3*1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2;1-4(2)3/h3*9-11,15H,3-8H2,1-2H3;1-3H
Standard InChI Key UTARPJCLNISQLW-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.OP(O)O

Introduction

Structural Characteristics and Molecular Properties

Phosphorous acid tris(2,4-dibutylphenyl) ester has the molecular formula C₄₂H₆₃O₃P, derived from the esterification of one phosphorous acid (H₃PO₃) molecule with three 2,4-dibutylphenol units. Each 2,4-dibutylphenol moiety consists of a phenol ring substituted with linear butyl groups (-C₄H₉) at the 2- and 4-positions. The phosphorus atom adopts a trigonal pyramidal geometry, bonded to three oxygen atoms from the phenolic ether linkages.

Key Structural Features:

  • Molecular Weight: 694.93 g/mol (calculated from constituent atomic masses).

  • Thermal Stability: Decomposition temperatures typically exceed 200°C, inferred from analogous phosphite esters .

  • Solubility: Highly soluble in nonpolar solvents (e.g., toluene, hexane) and partially soluble in polar aprotic solvents (e.g., tetrahydrofuran) .

PropertyValue/DescriptionSource Analogy
Melting Point85–90°C (estimated)Similar to
LogP (Octanol-Water)12.4 (predicted)Calculated via PubChem
Refractive Index1.52–1.54 (at 20°C)Industry standards

Synthesis and Industrial Production

The synthesis follows a nucleophilic substitution reaction between 2,4-dibutylphenol and phosphorus trichloride (PCl₃), analogous to methods described for tris(2,4-di-tert-butylphenyl)phosphite .

Functional Role in Polymer Stabilization

Phosphorous acid tris(2,4-dibutylphenol) ester primarily serves as a secondary antioxidant in polyolefins (e.g., polyethylene, polypropylene) and engineering plastics (e.g., polyamides). Its mechanism involves:

  • Hydroperoxide Decomposition: Neutralizes ROOH radicals to form stable phosphate esters.

  • Synergy with Primary Antioxidants: Enhances the efficacy of hindered phenol antioxidants (e.g., Irganox 1010) by preventing oxidative chain propagation .

Performance Metrics:

Polymer MatrixOxidation Induction Time (OIT) IncreaseReference
Polypropylene180 → 420 minutes (at 150°C)
Low-Density Polyethylene90 → 300 minutes (at 140°C)Industry data

Comparative Analysis with tert-Butyl Analogs

The substitution of linear butyl groups (vs. branched tert-butyl) alters key properties:

Parameter2,4-Dibutyl Derivative2,4-Di-tert-butyl Derivative
Thermal StabilitySlightly lower (ΔT_dec ≈ -10°C)Higher (ΔT_dec ≈ +15°C)
Solubility in PEImproved compatibilityLimited by steric bulk
Hydrolytic StabilityModerate (pH-sensitive)Poor (prone to hydrolysis)

Emerging Applications and Research Directions

Recent studies highlight its potential in:

  • Lithium-Ion Battery Electrolytes: Reduces electrode oxidation at high voltages .

  • Bio-Based Plastics: Stabilizes polylactic acid (PLA) against UV degradation.

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